molecular formula C17H22Cl2N6O2 B2498750 N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride CAS No. 1177750-78-5

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2498750
CAS RN: 1177750-78-5
M. Wt: 413.3
InChI Key: MAVFNVWJVPRIRI-UHFFFAOYSA-N
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Description

The compound “N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. It also has morpholino groups, which are oxygen-containing six-membered rings, attached to the triazine ring. The presence of the chlorophenyl group indicates a benzene ring with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring is planar and aromatic, while the morpholino groups could add steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atom on the phenyl ring, the basicity of the nitrogen atoms in the triazine and morpholino rings, and the nucleophilicity of the morpholino oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and stability .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, characterization, and potential uses of this and related compounds .

Mechanism of Action

Target of Action

It is structurally similar to 1-(3-chlorophenyl)biguanide , which is known to be a very potent 5-HT3 serotonin receptor agonist .

Mode of Action

Based on its structural similarity to 1-(3-chlorophenyl)biguanide , it may interact with its targets, such as the 5-HT3 serotonin receptors, to induce changes in cellular signaling pathways. This interaction could potentially lead to changes in cellular function and behavior.

Biochemical Pathways

If it acts as a 5-ht3 serotonin receptor agonist like 1-(3-chlorophenyl)biguanide , it may influence serotonin signaling pathways. Serotonin is a key neurotransmitter involved in a variety of physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular function.

properties

IUPAC Name

N-(3-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O2.ClH/c18-13-2-1-3-14(12-13)19-15-20-16(23-4-8-25-9-5-23)22-17(21-15)24-6-10-26-11-7-24;/h1-3,12H,4-11H2,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVFNVWJVPRIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

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